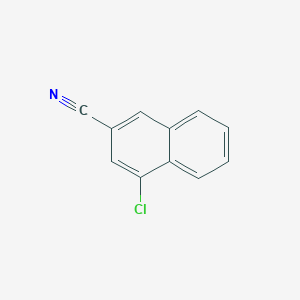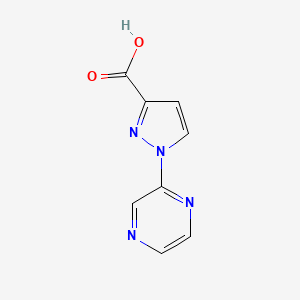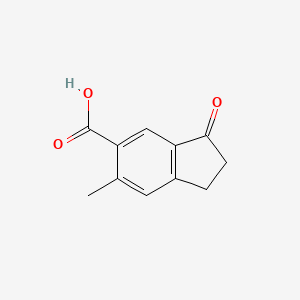
4-Chloro-2-naphthonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-2-萘腈是一种有机化合物,分子式为 C10H6ClN。它是萘的衍生物,其中在第 4 位被氯原子取代,在第 2 位被腈基取代。
准备方法
合成路线和反应条件
4-氯-2-萘腈可以通过多种方法合成。一种常见的方法是 2-萘腈的氯化反应。反应通常在受控温度条件下,使用氯气,在如三氯化铁 (FeCl3) 等催化剂的存在下进行。另一种方法是 Sandmeyer 反应,其中 2-萘胺被重氮化,然后用氯化亚铜处理以引入氯原子。
工业生产方法
在工业环境中,4-氯-2-萘腈的生产通常涉及大规模的氯化过程。这些过程经过优化,以获得高产率和高纯度,利用连续流动反应器和先进的纯化技术来确保最终产品的质量。
化学反应分析
反应类型
4-氯-2-萘腈会发生各种化学反应,包括:
取代反应: 氯原子可以被其他亲核试剂(如胺或硫醇)取代。
还原反应: 腈基可以使用如氢化铝锂 (LiAlH4) 等还原剂还原为胺。
氧化反应: 该化合物可以发生氧化,形成相应的酸或其他氧化衍生物。
常用试剂和条件
取代: 如在极性溶剂中的氨基钠 (NaNH2) 或硫脲。
还原: 在无水乙醚中的氢化铝锂 (LiAlH4)。
氧化: 在酸性或碱性条件下的高锰酸钾 (KMnO4)。
主要产物
取代: 形成 4-氨基-2-萘腈或 4-硫代-2-萘腈。
还原: 形成 4-氯-2-萘胺。
氧化: 形成 4-氯-2-萘甲酸。
科学研究应用
4-氯-2-萘腈在科学研究中有多种应用:
化学: 用作合成各种有机化合物的中间体,包括染料和颜料。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 研究其在药物开发中的潜在用途,特别是在合成药物中间体方面。
工业: 用于生产特种化学品和材料,包括聚合物和树脂。
作用机制
4-氯-2-萘腈的作用机制很大程度上取决于其化学反应活性。腈基可以参与亲核加成反应,而氯原子可以发生取代反应。这些反应位点使该化合物能够与各种分子靶标相互作用,从而可能破坏生物途径或促进复杂有机分子的形成。
相似化合物的比较
类似化合物
2-氯-1-萘腈: 结构相似,但氯位于第 2 位。
4-溴-2-萘腈: 溴取代了氯。
2-萘腈: 缺少氯取代。
独特性
4-氯-2-萘腈的独特性在于氯和腈基的特定位置,这赋予了其独特的化学反应性和潜在应用。其独特的结构允许在化学合成和潜在的生物活性中进行特定相互作用,而这些相互作用在其类似物中没有观察到。
属性
分子式 |
C11H6ClN |
|---|---|
分子量 |
187.62 g/mol |
IUPAC 名称 |
4-chloronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H |
InChI 键 |
QTZPTPWRXRIIHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)
![3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11907314.png)



![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)
![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)


![4-[(1R)-1-aminoethyl]naphthalen-1-ol](/img/structure/B11907349.png)

![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)


